4-(iso-Pentylthio)benzaldehyde
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Overview
Description
4-(iso-Pentylthio)benzaldehyde: is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an iso-pentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(iso-Pentylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with iso-pentylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the iso-pentylthio group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(iso-Pentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iso-pentylthio group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(iso-Pentylthio)benzoic acid.
Reduction: 4-(iso-Pentylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(iso-Pentylthio)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-(iso-Pentylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the iso-pentylthio group may interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
4-Methylthio benzaldehyde: Similar structure but with a methylthio group instead of an iso-pentylthio group.
4-Ethylthio benzaldehyde: Contains an ethylthio group instead of an iso-pentylthio group.
4-Butylthio benzaldehyde: Features a butylthio group in place of the iso-pentylthio group.
Uniqueness: 4-(iso-Pentylthio)benzaldehyde is unique due to the presence of the iso-pentylthio group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-[4-(3-methylbutylsulfanyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPGNHNIWQTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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